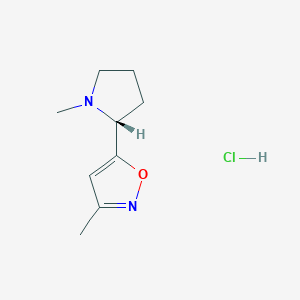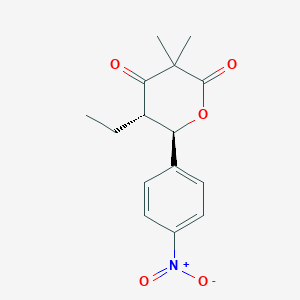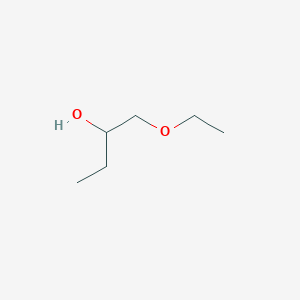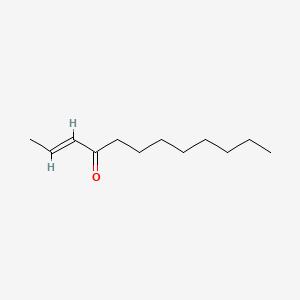
1-Methyl-4-(2-methylbutan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methylbutan-2-yl)benzene, also known as p-tert-amyltoluene, is an aromatic hydrocarbon with the molecular formula C12H18. This compound is characterized by a benzene ring substituted with a methyl group and a tert-pentyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 2-methylbutan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of toluene to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratio of reactants .
化学反応の分析
Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Halogenation: 1-Methyl-4-(2-methylbutan-2-yl)-2-chlorobenzene or 1-Methyl-4-(2-methylbutan-2-yl)-2-bromobenzene.
Nitration: 1-Methyl-4-(2-methylbutan-2-yl)-2-nitrobenzene.
Sulfonation: 1-Methyl-4-(2-methylbutan-2-yl)-2-sulfonic acid.
科学的研究の応用
1-Methyl-4-(2-methylbutan-2-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Employed as a solvent and in the production of specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
- p-Cymene (1-Methyl-4-isopropylbenzene)
- tert-Butylbenzene (1-Methyl-4-tert-butylbenzene)
- p-Ethyltoluene (1-Methyl-4-ethylbenzene)
Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This influences its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
4237-70-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-methyl-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-5-12(3,4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChIキー |
HTICYVWLHLMMPF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)


![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
